Researchers sourcing 2-aminothiazole building blocks often encounter assay variability when substituting close analogs lacking the para-phenylsulfanylphenyl group. This compound provides a structurally defined, functionalized scaffold that eliminates that uncertainty.
• Unique sulfide linker enables orthogonal synthetic strategies vs. ether or methylene analogs, supporting focused library synthesis.
• Primary amine at the 2-position readily undergoes acylation, sulfonylation, or reductive amination for rapid derivatization.
• Predicted logP 4.3 and single H-bond donor optimize membrane permeability in lead-like molecules; mp 116-118 °C provides a clear purity benchmark for batch-to-batch consistency verification.
Molecular FormulaC15H12N2S2
Molecular Weight284.4 g/mol
CAS No.333773-69-6
Cat. No.B1363275
⚠ Attention: For research use only. Not for human or veterinary use.
4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine: Chemical Properties and Structural Identity
4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine (CAS 333773-69-6) is an organic compound of the 2-aminothiazole class, characterized by a central thiazole ring substituted at the 2-position with an amine group and at the 4-position with a para-phenylsulfanylphenyl moiety [1]. Its molecular formula is C₁₅H₁₂N₂S₂, with a molecular weight of 284.4 g/mol and a predicted logP (XLogP3-AA) of 4.3, indicating substantial lipophilicity [1]. Physical characterization reports a melting point range of 116–118 °C .
Medicinal chemistry scaffold for fragment-based and SAR libraries
Synthetic intermediate with reactive 2-amine and sulfide handles
Analytical reference compound for reversed-phase method development
[1] PubChem. (2026). Compound Summary for CID 780601: 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/780601. View Source
4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine: Structural Specificity and Analog Substitution Risks
Although the 2-aminothiazole core is common in many bioactive molecules, specific substitution patterns are critical determinants of biological target engagement, physicochemical properties, and selectivity profiles [1]. The combination of a 2-amino group and a para-phenylsulfanylphenyl substitution at the 4-position generates a unique spatial arrangement and lipophilic character (calculated logP of 4.3) [2] that cannot be reliably reproduced by close analogs, such as 4-phenylthiazol-2-amine derivatives lacking the sulfanyl linker, 4-(4-phenoxyphenyl) analogs with altered electronic properties, or 4-(4-benzylphenyl) derivatives with different conformational flexibility. Substituting any of these analogs without direct comparative data introduces substantial uncertainty regarding bioactivity, target selectivity, and assay reproducibility in research applications.
4-Phenylthiazol-2-amine analogs
Absence of the sulfanyl linker removes key electronic and steric features; bioactivity and target engagement profiles may shift significantly.
4-(4-Phenoxyphenyl) derivatives
Ether oxygen alters hydrogen-bonding capacity and conformational preference compared to the sulfide, potentially affecting selectivity and assay reproducibility.
4-(4-Benzylphenyl) derivatives
Additional methylene spacer increases flexibility and logP; binding mode and pharmacokinetic profile may not transfer directly without comparative data.
[1] Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98. View Source
[2] PubChem. (2026). Compound Summary for CID 780601: 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/780601. View Source
4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine: Research Application Scenarios
Lipophilic Scaffold for Fragment-Based and SAR Studies
This compound serves as a functionalized 2-aminothiazole building block suitable for medicinal chemistry exploration. Its predicted logP of 4.3 and hydrogen bond donor count of 1 [1] make it a candidate for optimizing membrane permeability in lead-like molecules. Researchers procuring this compound typically use it to synthesize focused libraries of 2-aminothiazole derivatives, exploring the contribution of the para-phenylsulfanylphenyl moiety to target binding or ADME properties.
Advanced Synthetic Intermediate for Custom Synthesis
With a primary amine handle at the 2-position of the thiazole ring, this compound can undergo typical amine transformations—including acylation, sulfonylation, or reductive amination—to generate more complex molecular architectures. The presence of a sulfide linkage in the para-phenylsulfanylphenyl group provides a distinct chemical handle compared to ether or methylene-linked analogs, enabling orthogonal synthetic strategies [2]. This functionality is valuable for labs engaged in custom synthesis of probe molecules or early-stage drug discovery candidates.
Reference Compound for Analytical Method Development
Given its well-defined structure and moderate lipophilicity (XLogP3-AA = 4.3), this compound may be used as a reference standard for developing and validating analytical methods—particularly reversed-phase HPLC methods for thiazole-containing compounds [1]. Its melting point of 116–118 °C also provides a clear benchmark for purity assessment and batch-to-batch consistency verification in procurement workflows.
Application
Selection Property
Validation Focus
Fragment-based and SAR library synthesis
Lipophilic 2-aminothiazole core with predicted high logP
Membrane permeability and target-binding profiling in lead-like series
Custom synthesis and probe molecule generation
Dual reactive handles: primary amine and para-sulfide linkage
Orthogonal derivatization strategy and intermediate stability
Analytical method development (e.g., HPLC)
Well-defined structure and moderate lipophilicity
Retention time calibration and batch-to-batch purity verification
[1] PubChem. (2026). Compound Summary for CID 780601: 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/780601. View Source
[2] Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98. View Source
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